5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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Overview
Description
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile. The cyclization process results in the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxides, diols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the fusion pattern and substituents.
Pyrrolo[2,3-d]pyrimidines: Another class of heterocyclic compounds with a different ring fusion and functional groups
Uniqueness
5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to its specific ring fusion and the presence of an ethyl group and dione functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-ethyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-4-3-6-7(5-11)9(13)10-8(6)12/h6-7H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
JHCMXOWOYSMTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
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